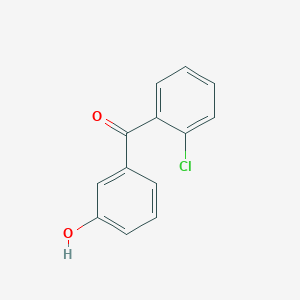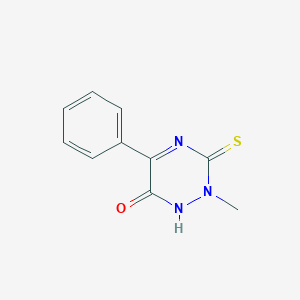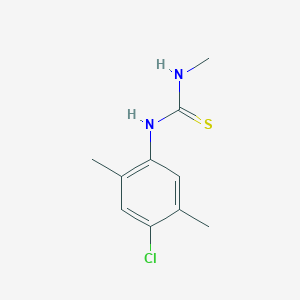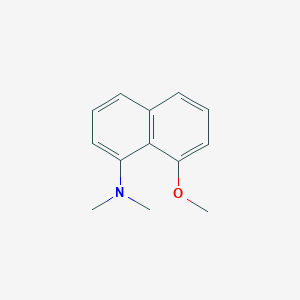![molecular formula C20H26O2 B14512771 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene CAS No. 62897-75-0](/img/structure/B14512771.png)
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene is an organic compound belonging to the class of ethers It is characterized by the presence of an ethoxy group and a methoxyphenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. The electrophilic aromatic substitution mechanism involves the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene can be compared with other similar compounds, such as:
p-Ethoxyanisole: Similar in structure but lacks the dimethylpropyl group.
Ethyl p-methoxyphenyl ether: Similar in structure but lacks the dimethylpropyl group.
p-Methoxyphenetole: Similar in structure but lacks the dimethylpropyl group.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can influence their chemical properties and applications.
Properties
CAS No. |
62897-75-0 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-6-22-18-13-9-16(10-14-18)19(20(2,3)4)15-7-11-17(21-5)12-8-15/h7-14,19H,6H2,1-5H3 |
InChI Key |
IPJUIRQDHNVRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)









![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)


